

An In-depth Technical Guide to the Solubility and Stability Testing of Gastrophenzine

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Compound of Interest

Compound Name: *Gastrophenzine*

Cat. No.: *B1212439*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrophenzine is a novel small molecule inhibitor of the aberrant MAPK/ERK signaling pathway, a critical cascade implicated in various oncogenic processes. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount to its development. This guide provides a comprehensive overview of the methodologies and findings related to the solubility and stability of **Gastrophenzine**. The purpose of this document is to furnish researchers and drug development professionals with the essential data and protocols required for formulation development, preclinical studies, and regulatory submissions.

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.^{[1][2][3]} This information is vital for establishing a re-test period for the drug substance and a shelf life for the drug product.^{[2][3]} All testing protocols outlined herein are designed in accordance with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and product quality.^{[1][4][5][6]}

Solubility Profile of Gastrophenzine

The aqueous solubility of a compound is a crucial factor influencing its absorption and bioavailability.^{[7][8][9]} This section details the solubility of **Gastrophenzine** in various aqueous and organic media, determined through standardized equilibrium shake-flask methods.

Data Summary: Equilibrium Solubility

The equilibrium (thermodynamic) solubility of **Gastrophenzine** was determined after a 24-hour incubation period.^[10] The concentration in the supernatant was quantified using a validated HPLC-UV method.

Solvent/Medium	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
Purified Water	6.8	25	1.5 ± 0.2	0.003
0.1 N HCl	1.2	25	150.7 ± 8.1	0.335
Acetate Buffer	4.5	25	25.3 ± 1.9	0.056
Phosphate Buffer (PBS)	7.4	25	1.8 ± 0.3	0.004
Ethanol	N/A	25	1,200 ± 55	2.667
Propylene Glycol	N/A	25	850 ± 42	1.889
DMSO	N/A	25	> 50,000	> 111.1

Data are presented as mean ± standard deviation (n=3). Molecular Weight of **Gastrophenzine**: 450 g/mol .

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method used to determine the thermodynamic solubility of **Gastrophenzine**.

- **Preparation:** Add an excess amount of solid **Gastrophenzine** (ensuring a solid phase remains at equilibrium) to 2 mL of the desired solvent in a glass vial.
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or rotator set at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

- **Sample Processing:** After 24 hours, remove the vials and allow them to stand for 30 minutes for undissolved solids to settle.
- **Separation:** Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any remaining solid.
- **Quantification:** Carefully aspirate the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of dissolved **Gastrophenzine** using a validated HPLC-UV method against a standard curve.

Stability Profile of Gastrophenzine

Stability testing is essential to evaluate how a drug's quality changes over time under various environmental conditions.^{[1][3]} This section covers forced degradation and accelerated stability studies for **Gastrophenzine**.

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.^{[11][12][13]} These studies are crucial for developing stability-indicating analytical methods.^[13] **Gastrophenzine** was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.^[2]

Stress Condition	Details	Time	Assay (% Initial)	Major Degradants Observed
Acid Hydrolysis	0.1 N HCl at 60°C	24 h	88.2%	G-Deg-01, G-Deg-02
Base Hydrolysis	0.1 N NaOH at 60°C	8 h	75.4%	G-Deg-03
Oxidation	3% H ₂ O ₂ at 25°C	24 h	81.1%	G-Deg-04
Thermal	Solid state at 80°C	7 days	98.9%	Minor unspecified peaks
Photolytic	Solid state, ICH Q1B Option 2 (1.2 million lux-hours, 200 W-hr/m ²)	N/A	95.7%	G-Deg-05

Experimental Protocol: Forced Degradation Study

This protocol details the methodology for stress testing of **Gastrophenzine**.

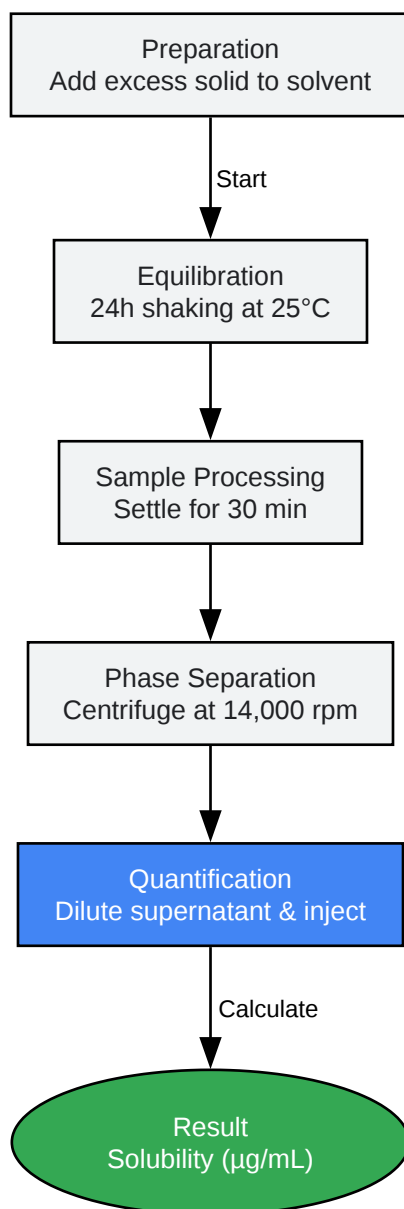
- Stock Solution Preparation: Prepare a stock solution of **Gastrophenzine** in a 50:50 acetonitrile:water mixture at 1 mg/mL.
- Stress Conditions:
 - Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Incubate at 60°C.
 - Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH. Incubate at 60°C.
 - Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.
 - Thermal (Solution): Dilute 1 mL of stock with 1 mL of water. Incubate at 80°C.

- Thermal (Solid): Store 5-10 mg of solid **Gastrophenzine** in a vial at 80°C.
- Photolytic (Solid): Spread a thin layer of solid **Gastrophenzine** in a shallow dish and expose it to light conditions as specified in ICH Q1B.
- Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours for solutions; 7 days for solid).
- Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.
- Analysis: Dilute all samples to a target concentration of 50 µg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC method. The method should achieve baseline separation of the parent peak from all major degradation products.^[13]

Visualizations: Workflows and Pathways

Gastrophenzine Solubility Testing Workflow

The following diagram illustrates the systematic workflow for determining the equilibrium solubility of a compound.

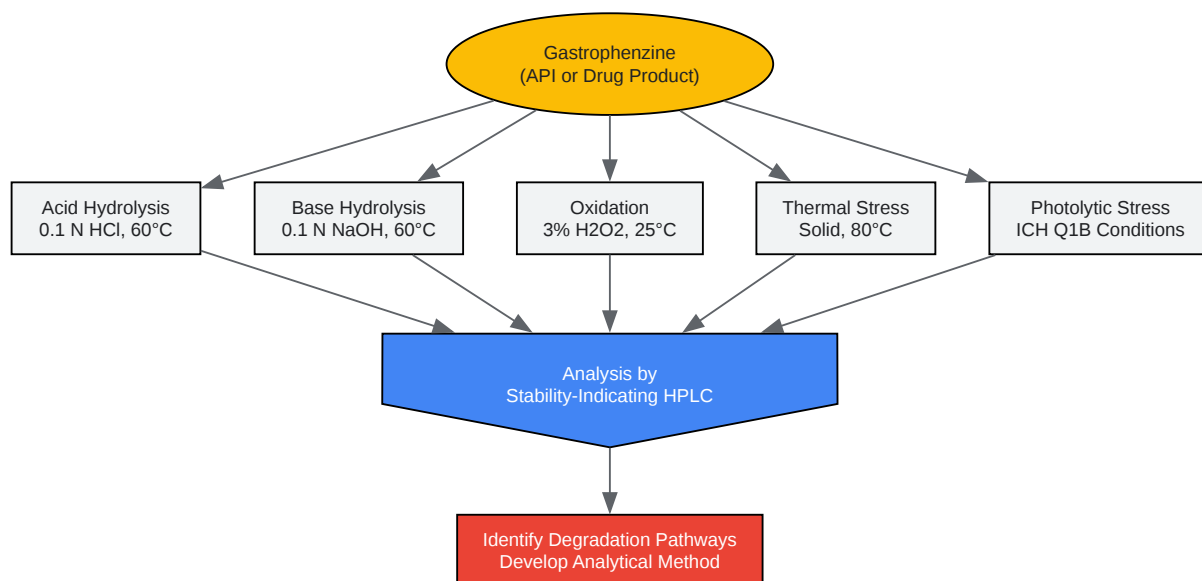


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Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Design

This diagram outlines the parallel stress conditions applied during a forced degradation study.

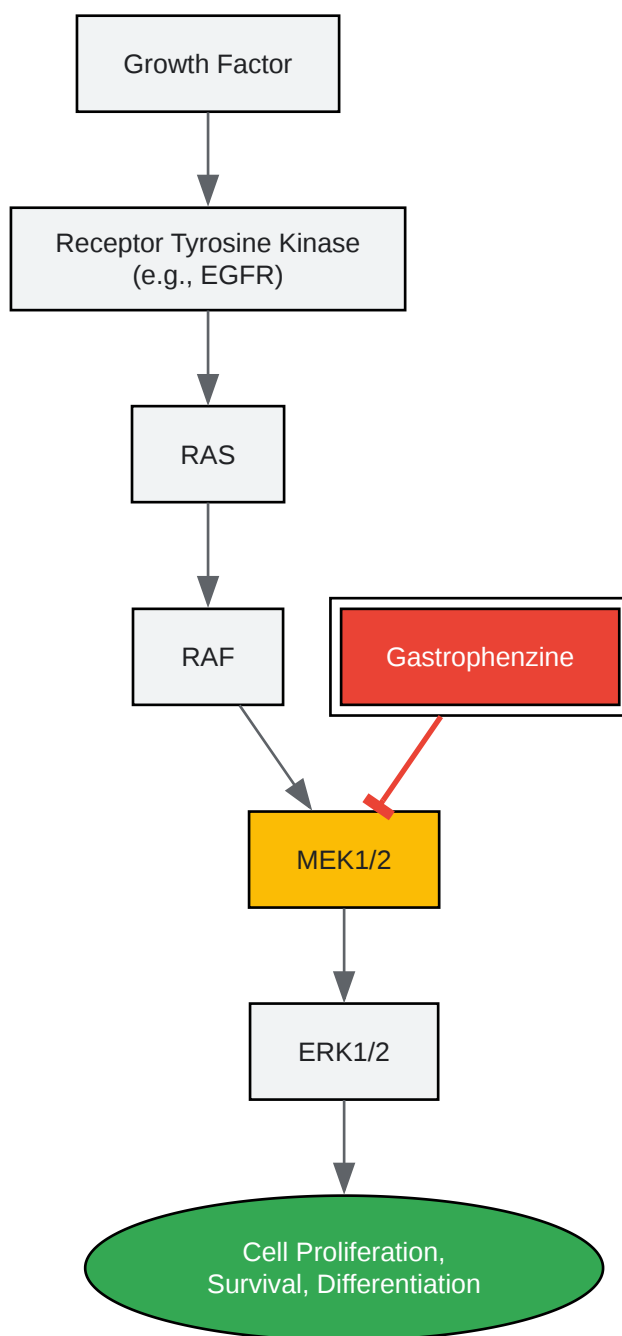


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Parallel Design of a Forced Degradation Study.

Hypothetical Gastrophenzine Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for **Gastrophenzine**, showing its inhibitory effect on the MAPK/ERK signaling pathway.



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Gastrophenzine as a MEK Inhibitor in the MAPK Pathway.

Conclusion

The data presented in this guide provide a foundational understanding of the solubility and stability characteristics of **Gastrophenzine**. It exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. The forced degradation studies indicate that

Gastrophenzine is most susceptible to degradation under basic and oxidative conditions. These findings are critical for guiding the development of stable formulations and for establishing appropriate storage and handling conditions. The provided protocols offer standardized methods for researchers to replicate and expand upon these essential characterization studies.

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